

# Spectroscopic Analysis of 2,6-Dibromo-4-n-propylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dibromo-4-n-propylaniline

Cat. No.: B080166

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This technical guide provides a detailed overview of the expected spectroscopic data for **2,6-Dibromo-4-n-propylaniline**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from structurally similar molecules and established spectroscopic principles to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of **2,6-Dibromo-4-n-propylaniline** in research and development settings.

## Chemical Structure and Properties

- IUPAC Name: 2,6-Dibromo-4-propylaniline
- Molecular Formula:  $C_9H_{11}Br_2N$
- Molecular Weight: 293.00 g/mol
- CAS Number: 10546-64-2
- Physical State: Expected to be a solid, likely a crystalline powder, given that similar compounds like 2,6-dibromo-4-methylaniline are solids. The appearance is often described as cream or pale pink/green for related compounds.

- Melting Point: A reported melting point for a similar compound, 2,6-Dibromo-4-isopropylaniline, is in the range of 43.5-49.5°C.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,6-Dibromo-4-n-propylaniline**. These predictions are based on the analysis of related compounds and general principles of spectroscopy.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.2-7.3	s	2H	Aromatic H (H-3, H-5)
~4.5-5.0	br s	2H	-NH <sub>2</sub>
~2.4-2.5	t	2H	-CH <sub>2</sub> - (benzylic)
~1.5-1.7	m	2H	-CH <sub>2</sub> -
~0.9-1.0	t	3H	-CH <sub>3</sub>

Predictions are based on typical chemical shifts for substituted anilines and alkyl chains.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~144-146	C-1 (C-NH <sub>2</sub> )
~108-110	C-2, C-6 (C-Br)
~138-140	C-4 (C-propyl)
~130-132	C-3, C-5 (C-H)
~37-39	-CH <sub>2</sub> - (benzylic)
~23-25	-CH <sub>2</sub> -
~13-15	-CH <sub>3</sub>

Predictions are based on typical chemical shifts for substituted anilines and alkyl chains.

**Table 3: Predicted IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3500	Medium	N-H asymmetric stretch (primary amine)
3300-3400	Medium	N-H symmetric stretch (primary amine)
2950-2970	Medium-Strong	C-H stretch (aliphatic, -CH <sub>3</sub> )
2860-2880	Medium-Strong	C-H stretch (aliphatic, -CH <sub>2</sub> )
1600-1630	Strong	N-H scissoring (bending)
1550-1580	Strong	C=C aromatic ring stretch
1450-1490	Medium	C=C aromatic ring stretch
1000-1100	Strong	C-N stretch
550-650	Strong	C-Br stretch

Predictions are based on characteristic infrared absorption frequencies for aromatic amines and halogenated compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
291/293/295	High	[M] <sup>+</sup> (Molecular ion peak with isotopic pattern for two Br atoms)
276/278/280	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
262/264/266	Medium	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
212/214	Low	[M - Br] <sup>+</sup>
133	Medium	[M - 2Br] <sup>+</sup>

The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks). Fragmentation will likely involve the loss of the propyl group.[4]

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for **2,6-Dibromo-4-n-propylaniline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **2,6-Dibromo-4-n-propylaniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Parameters (<sup>1</sup>H NMR):
  - Spectrometer: 300 MHz or higher field NMR spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16 scans.
  - Spectral Width: 0-15 ppm.
- Instrument Parameters (<sup>13</sup>C NMR):
  - Spectrometer: 75 MHz or higher field NMR spectrometer.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more scans, depending on sample concentration.
- Spectral Width: 0-220 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase and baseline correct the spectrum.
  - Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
- Data Acquisition and Processing:
  - Record a background spectrum of the empty ATR crystal.

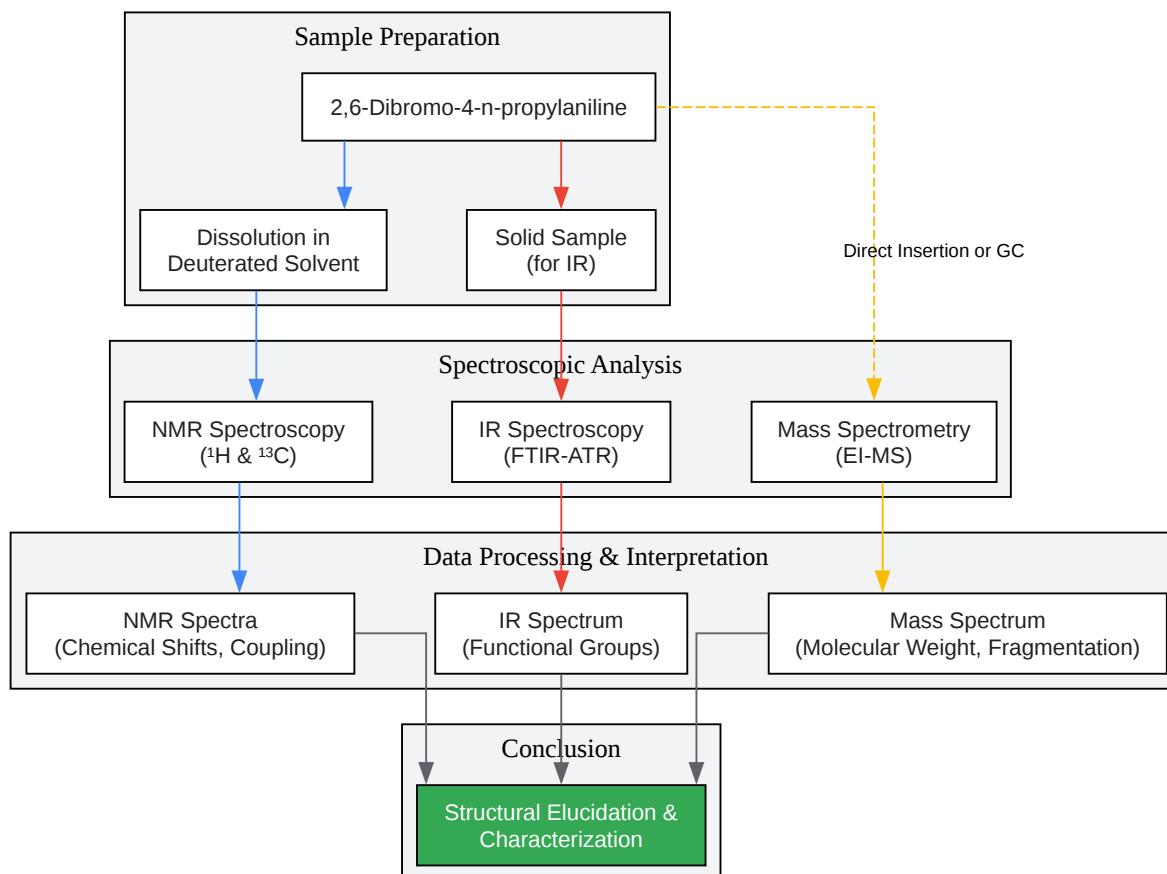
- Record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption peaks.

## Mass Spectrometry (MS)

- Sample Introduction:
  - Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrument Parameters (EI-MS):
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Source Temperature: 200-250 °C.
  - Mass Range: m/z 50-500.
  - Scan Rate: 1-2 scans/second.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ) and observe its isotopic pattern to confirm the presence of two bromine atoms.
  - Analyze the fragmentation pattern to identify characteristic losses of fragments from the molecular ion.
  - Compare the obtained spectrum with spectral libraries if available.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-Dibromo-4-n-propylaniline**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2,6-Dibromo-4-n-propylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080166#spectroscopic-data-of-2-6-dibromo-4-n-propylaniline-nmr-ir-ms]

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